n-Butylaminoacetonitrile hydrochloride
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Overview
Description
2-(Butylamino)acetonitrilehydrochloride is an organic compound with the molecular formula C6H12N2·HCl. It is a derivative of aminoacetonitrile, where the amino group is substituted with a butyl group. This compound is typically encountered as a hydrochloride salt, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)acetonitrilehydrochloride generally involves the reaction of butylamine with chloroacetonitrile. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of 2-(Butylamino)acetonitrilehydrochloride can be achieved through a continuous flow process. This involves the use of automated reactors where butylamine and chloroacetonitrile are continuously fed into the system, and the product is continuously extracted. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)acetonitrilehydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and alcohols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Butylaminoacetamide or butylaminoacetic acid.
Reduction: Butylaminoethylamine.
Scientific Research Applications
2-(Butylamino)acetonitrilehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Butylamino)acetonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can interact with the active site of enzymes, inhibiting their activity or altering their function. The nitrile group can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: The parent compound, which lacks the butyl substitution.
2-(Butylamino)ethanol: A similar compound where the nitrile group is replaced with a hydroxyl group.
Butylamine: The primary amine from which 2-(Butylamino)acetonitrilehydrochloride is derived.
Uniqueness
2-(Butylamino)acetonitrilehydrochloride is unique due to the presence of both the butylamino and nitrile groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C6H13ClN2 |
---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
2-(butylamino)acetonitrile;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-2-3-5-8-6-4-7;/h8H,2-3,5-6H2,1H3;1H |
InChI Key |
HGEDROGSUPNDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC#N.Cl |
Origin of Product |
United States |
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